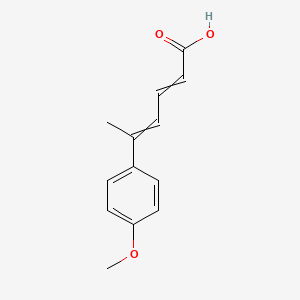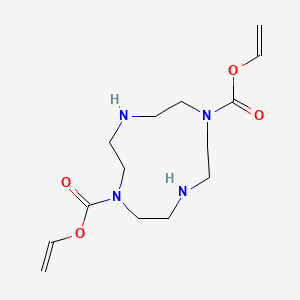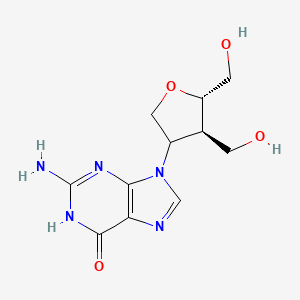
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of a bromophenyl group and a tert-butyl group in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with 2-methyl-2-propanethiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a dithiane intermediate, which is then further reacted with tert-butyl bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the bromophenyl and tert-butyl groups, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-1,3-dithiane: Lacks the tert-butyl group, leading to different reactivity and stability.
2-(4-Chlorophenyl)-5-tert-butyl-1,3-dithiane: Contains a chlorine atom instead of a bromine atom, resulting in different chemical properties.
2-(4-Methylphenyl)-5-tert-butyl-1,3-dithiane: Contains a methyl group instead of a bromine atom, affecting its reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-5-tert-butyl-1,3-dithiane is unique due to the presence of both the bromophenyl and tert-butyl groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and reactivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
120076-00-8 |
|---|---|
Fórmula molecular |
C14H19BrS2 |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-tert-butyl-1,3-dithiane |
InChI |
InChI=1S/C14H19BrS2/c1-14(2,3)11-8-16-13(17-9-11)10-4-6-12(15)7-5-10/h4-7,11,13H,8-9H2,1-3H3 |
Clave InChI |
CGDRQCPHUMDROP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CSC(SC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
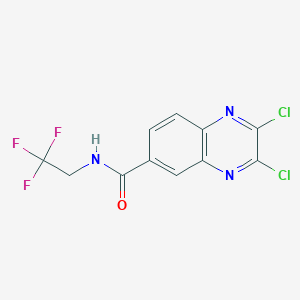
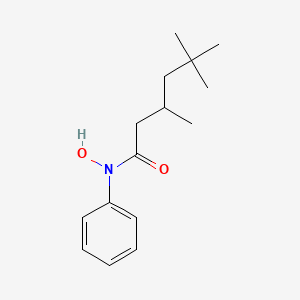
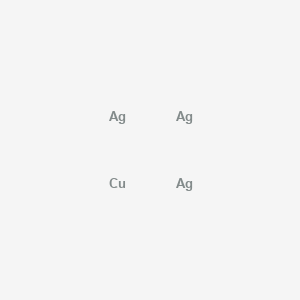
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
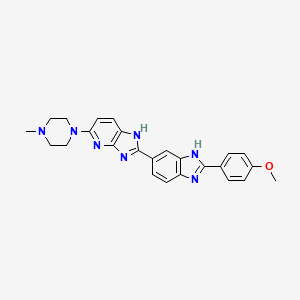
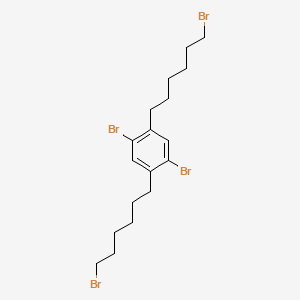
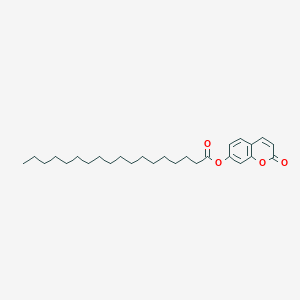

![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
